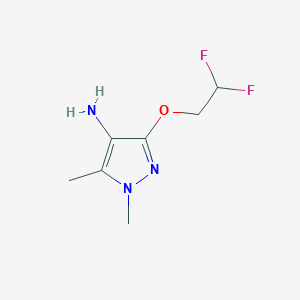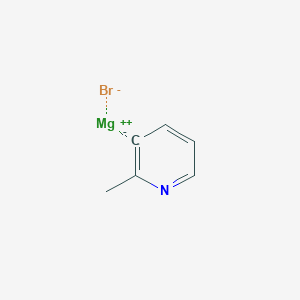
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpyridin-3-ylmagnesium bromide can be synthesized by reacting 2-methylpyridine with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as 2-methyltetrahydrofuran to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, as well as advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions typically occur under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 2-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylpyridin-3-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylpyridin-2-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
Comparison
Compared to similar compounds, 2-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity and the types of products it can form. Its methyl group at the 2-position of the pyridine ring provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C6H6BrMgN |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
magnesium;2-methyl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CZEGIEYYAQJHFU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[C-]C=CC=N1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)


![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)
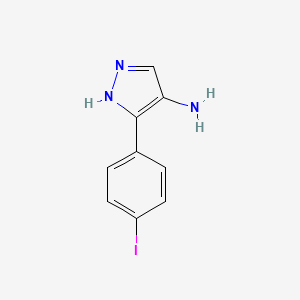
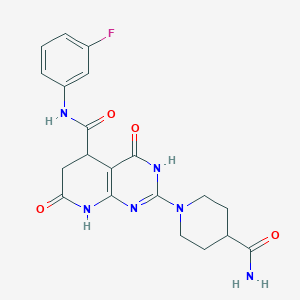
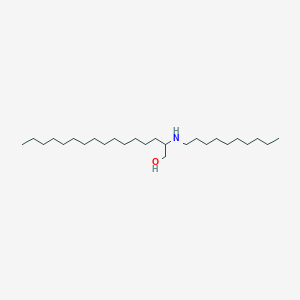

![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
